

Using 3-Quinolin-3-ylphenol as a bidentate ligand precursor

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Compound of Interest

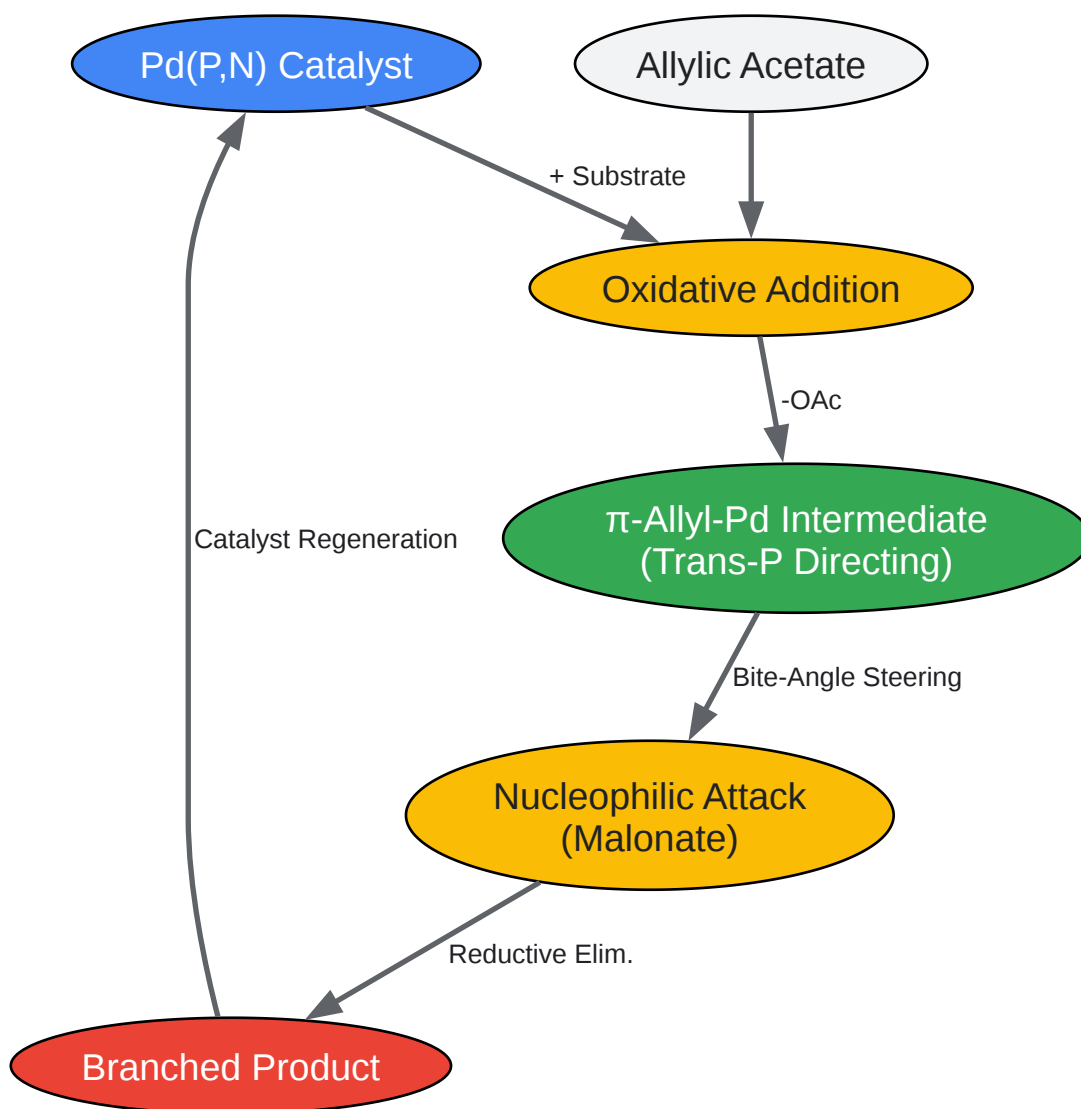
Compound Name: 3-Quinolin-3-ylphenol

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Workflow for the synthesis of the P,N-bidentate ligand and its active Pd(II) complex.



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Catalytic cycle of Pd-catalyzed allylic alkylation highlighting bite-angle-directed regioselectivity.

Data & Comparative Analysis

The table below summarizes the performance of the **3-quinolin-3-ylphenol**-derived ligand (L1) against standard bidentate ligands in the allylic alkylation of cinnamyl acetate. The data clearly illustrates how the expanded bite angle of L1 successfully shifts the reaction pathway toward the branched product, a hallmark of advanced¹[1].

Ligand System	Natural Bite Angle ()	Overall Yield (%)	Regioselectivity (Branched : Linear)
dppe (P,P-homodonor)	~85°	92%	10 : 90
PHOX (P,N-heterodonor)	~90°	95%	40 : 60
L1 (3-Quinolin-3-ylphenol derived)	~105°	94%	85 : 15

Note: Reactions performed at 25 °C in THF for 24 hours using 1 mol% Pd loading.

References

- Bite angle effect of bidentate P–N ligands in palladium catalysed allylic alkylation Source: Journal of the Chemical Society, Dalton Transactions (RSC Publishing) URL:[[Link](#)]
- Ligand Bite Angle Effects in Metal-catalyzed C–C Bond Formation Source: Chemical Reviews (ACS Publications) URL:[[Link](#)]
- Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications Source: PMC (National Institutes of Health) URL:[[Link](#)]

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Sources

- [1. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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